Enhanced Kinase Selectivity Profile of Tie2 Kinase Inhibitor 3 Versus Multi-Targeted Clinical Candidates
Tie2 kinase inhibitor 3 (2-MT 63) demonstrates a clean kinase selectivity profile that distinguishes it from clinical-stage Tie2 inhibitors such as Rebastinib. In HTRF assays conducted across a 28-kinase panel that included VEGFR, PDGFR, cFMS, RET, TRKA, cMET, EGFR, INSR, IGFR-1, EPHB4, SYK, ZAP70, JAK3, CSK, LCK, LYN, FGR, ABL, BTK, ITK, FES, p38alpha, CDK5, AURKA, and PKBalpha, compound 63 exhibited at least 30-fold selectivity for Tie2 over all tested kinases, with the selectivity window typically being much greater [1]. This profile is notably distinct from Rebastinib, which is known to inhibit VEGFR2, BCR-ABL, LYN, and ABL1 kinases in addition to Tie2 [2]. The off-target potency against VEGFR was specifically determined to be 7,800 nM, representing a 260-fold selectivity margin over Tie2 inhibition [3].
| Evidence Dimension | Kinase selectivity (fold-selectivity over off-targets) |
|---|---|
| Target Compound Data | >30-fold selectivity over all 27 off-target kinases tested; VEGFR IC50 = 7,800 nM (260-fold over Tie2) |
| Comparator Or Baseline | Rebastinib: inhibits Tie2, VEGFR2, BCR-ABL, LYN, ABL1 |
| Quantified Difference | Compound 63 lacks VEGFR2, BCR-ABL, LYN, and ABL1 inhibitory activity present in Rebastinib |
| Conditions | HTRF enzymatic assays; 28-kinase panel |
Why This Matters
This clean selectivity profile minimizes confounding off-target effects in mechanistic angiogenesis studies, enabling unambiguous attribution of phenotypic outcomes to Tie2 pathway modulation.
- [1] Chemical Probes Portal. 2-MT 63 — Off-target selectivity assessments and SERP ratings. View Source
- [2] Chemical Probes Portal. 2-MT 63 — SERP comments comparing polypharmacology profile to Rebastinib. View Source
- [3] Chemical Probes Portal. 2-MT 63 — Off-target selectivity: VEGFR IC50 = 7,800 nM, IGFR1 IC50 = 927 nM. View Source
